N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-16-14(19)10-4-7-22-15(10)17-13(18)9-2-3-11-12(8-9)21-6-5-20-11/h2-4,7-8H,5-6H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIRYQWDEYYMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the benzodioxine moiety, and the carboxamide group
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring and benzodioxine moiety can interact with various enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzodioxine-carboxamide scaffold is shared among several structurally related compounds, but variations in substituents lead to divergent pharmacological profiles. Below is a detailed comparison:
Key Differences and Implications
Substituent Effects :
- Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., 5a) exhibit antibacterial activity due to their ability to disrupt folate synthesis, whereas carboxamides (e.g., the target compound) may target kinases or proteases via hydrogen bonding .
- Thiophene vs. Adamantyl : The thiophene group in the target compound enhances π-π stacking with hydrophobic enzyme pockets, while adamantyl substituents (e.g., in ) improve lipid solubility but may reduce solubility in aqueous environments.
- Antimicrobial Activity: The sulfonamide derivative 5a showed potent inhibition against E. coli (IC50: 9.22 µg/mL), comparable to ciprofloxacin . In contrast, benzodioxine-carboxamides with non-sulfonamide substituents (e.g., adamantyl) lacked reported antibacterial activity, suggesting the critical role of the sulfonamide group in this context.
- Anticancer Potential: Thiophene-sulfonamide hybrids (e.g., compound 26) demonstrated IC50 values ~10 µM against breast cancer cells, outperforming doxorubicin . The target compound’s methylcarbamoyl-thiophene moiety may similarly engage in hydrophobic interactions with cancer targets but requires empirical validation.
Synthetic Accessibility :
Pharmacokinetic Considerations
- The benzodioxine core enhances metabolic stability by resisting oxidative degradation, a feature shared across analogues .
- Polar substituents (e.g., carboxamide) improve aqueous solubility, whereas hydrophobic groups (e.g., adamantyl) may enhance blood-brain barrier penetration but reduce renal clearance .
Biological Activity
N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxine moiety fused with a thiophene ring and a methylcarbamoyl group. This combination is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₃S |
| Molecular Weight | 253.31 g/mol |
| CAS Number | 868965-82-6 |
| IUPAC Name | This compound |
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications:
- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human promyelocytic leukemia HL-60 cells .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been observed, indicating potential use in treating inflammatory diseases.
- Antimicrobial Activity : Research indicates that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could act on various receptors, altering their activity and influencing cellular signaling pathways.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of the compound on HL-60 cells. Results indicated that treatment with varying concentrations led to significant reductions in cell viability, suggesting a dose-dependent response. The study found that the compound induced apoptosis in these cells, which is critical for its anticancer potential .
Case Study 2: Anti-inflammatory Mechanisms
In another study focused on inflammatory responses, this compound was shown to reduce the production of pro-inflammatory cytokines in vitro. This suggests its potential utility in managing conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, comparisons can be made with structurally similar compounds:
Q & A
Q. Advanced Research Focus
- In vitro assays :
- Acetylcholinesterase inhibition (Ellman’s method) to assess potential for Alzheimer’s therapy .
- Cytotoxicity screening (MTT assay) in neuronal cell lines (e.g., SH-SY5Y) .
- In vivo models :
- Behavioral studies in transgenic mice (e.g., APP/PS1 models) to evaluate cognitive improvement .
How can computational modeling guide structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to predict binding modes with targets like α-glucosidase .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD simulations : Evaluate stability of ligand-target complexes over nanosecond timescales .
What strategies address low bioavailability in preclinical studies?
Q. Advanced Research Focus
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
- Nanocarrier systems : Encapsulate the compound in liposomes or PLGA nanoparticles for sustained release .
- Pharmacokinetic profiling : LC-MS/MS to measure plasma half-life and tissue distribution .
How should researchers approach safety and toxicity profiling given limited hazard data?
Q. Advanced Research Focus
- In vitro toxicity : Ames test for mutagenicity and HepG2 cell assays for hepatotoxicity .
- In vivo acute toxicity : OECD Guideline 423 in rodent models to determine LD50 .
- Ecotoxicity assessment : Daphnia magna or algae models for environmental risk .
What protocols ensure reproducibility in multi-step syntheses?
Q. Advanced Research Focus
- Detailed reaction logs : Record exact equivalents, solvent batches, and stir rates .
- Quality control : Intermediate characterization at each step via NMR and LC-MS .
- Collaborative validation : Cross-lab replication using standardized protocols (e.g., PubChem’s deposition guidelines) .
How do comparative studies with structural analogues refine mechanistic hypotheses?
Q. Advanced Research Focus
- SAR libraries : Synthesize derivatives with modified thiophene (e.g., chloro substituents) or benzodioxine rings (e.g., methyl groups) .
- Biological benchmarking : Compare IC50 values against known inhibitors (e.g., donepezil for acetylcholinesterase) .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to measure binding affinity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
